molecular formula C14H28N2O4 B1640783 N,N'-Di-Boc-1,4-butanediamine CAS No. 33545-97-0

N,N'-Di-Boc-1,4-butanediamine

Cat. No. B1640783
CAS RN: 33545-97-0
M. Wt: 288.38 g/mol
InChI Key: OWOZLAYXMYQYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Di-Boc-1,4-butanediamine, also known as tert-butyl butane-1,4-diyldicarbamate, is a chemical compound with the CAS Number 33545-97-0 . It has a molecular weight of 288.39 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of N,N’-Di-Boc-1,4-butanediamine involves several steps. The compound can be synthesized from N-(4-bromobutyl)- or N-(3-bromopropyl)phthalimide, using KF-Celite in acetonitrile under reflux for 3 hours . This is followed by the addition of (Boc)2O in acetonitrile for 12 hours . The resulting product is then treated with hydrazine in methanol under reflux for 3 hours . Finally, formaldehyde and CuBr are added in the presence of diisopropylamine in dioxane under reflux for 2 hours .


Molecular Structure Analysis

The InChI code for N,N’-Di-Boc-1,4-butanediamine is 1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

N,N’-Di-Boc-1,4-butanediamine is a reagent type: cross-linking reagent . It is used in the preparation of pharmacologically active compounds and spermidine analogues . It also introduces a C4-spacer .


Physical And Chemical Properties Analysis

N,N’-Di-Boc-1,4-butanediamine has a refractive index of n20/D 1.460 and a density of 0.984 g/mL at 20 °C . It is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

“N,N’-Di-Boc-1,4-butanediamine” is used in the synthesis of pharmacologically active compounds . These compounds can have a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects.

Preparation of Spermidine Analogues

This compound is used in the preparation of spermidine analogues . Spermidine is a polyamine compound that is involved in cellular metabolism. Analogues of spermidine can be used to study these metabolic processes and could potentially be used in the treatment of diseases related to cellular metabolism.

“N,N’-Di-Boc-1,4-butanediamine” can be used to introduce a C4-spacer . This can be useful in the synthesis of complex organic molecules, where a specific distance between functional groups is required.

Cross-linking Reagent

This compound is suitable as a cross-linking reagent . Cross-linking reagents are used in a variety of scientific research applications, including the study of protein-protein interactions and the stabilization of proteins and nucleic acids.

Synthesis of Polypeptoid-Block-Polypeptide Copolymers

“N,N’-Di-Boc-1,4-butanediamine” has been used in the synthesis of polypeptoid-block-polypeptide copolymers . These copolymers have potential applications in drug delivery and tissue engineering.

Enzymatically-Crosslinked Injectable Hydrogels

This compound has been used in the development of enzymatically-crosslinked injectable hydrogels . These hydrogels can be used for cartilage tissue engineering .

Design and Pharmacology of Peptoids and Peptide-Peptoid Hybrids

“N,N’-Di-Boc-1,4-butanediamine” has been used in the design and pharmacology of peptoids and peptide-peptoid hybrids . These hybrids can be used to study protein-protein interactions and could potentially be used in the development of new therapeutics.

Chemical Building Block

Finally, “N,N’-Di-Boc-1,4-butanediamine” serves as a chemical building block in the synthesis of a variety of other compounds . It can be used to introduce amine functional groups into a molecule, which can then be further modified to create a wide range of different compounds.

Safety and Hazards

N,N’-Di-Boc-1,4-butanediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOZLAYXMYQYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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